2-(4-Fluoro-3-methoxyphenyl)benzonitrile

Description

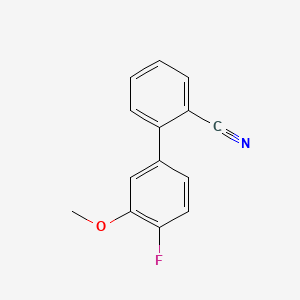

2-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS RN: 1352318-04-7) is a fluorinated aromatic nitrile featuring a methoxy (-OCH₃) and fluorine (-F) substituent on the phenyl ring. The compound’s molecular formula is C₁₄H₉FNO, with a molar mass of 226.23 g/mol . Structurally, the nitrile group (-CN) at the benzonitrile core enhances its polarity and reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing fluorine and electron-donating methoxy groups at the 4- and 3-positions, respectively, create distinct electronic effects that influence its physicochemical behavior and biological interactions .

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c1-17-14-8-10(6-7-13(14)15)12-5-3-2-4-11(12)9-16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFXAEHIDMMENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718383 | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-04-7 | |

| Record name | [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluoro substituent can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or other nucleophiles under basic conditions.

Major Products

Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-Fluoro-3-methoxybenzoic acid.

Reduction: 2-(4-Fluoro-3-methoxyphenyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential lead compound in drug discovery for its unique structural features.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-(4-Fluoro-3-methoxyphenyl)benzonitrile with structurally related benzonitrile derivatives:

Physicochemical Properties

- Polarity and Solubility: The methoxy group in this compound enhances solubility in polar solvents compared to non-polar analogs like 2-Fluoro-6-(4-methylphenoxy)benzonitrile .

- Steric Effects: The absence of bulky substituents (e.g., phenoxy or triazole groups) in the parent compound reduces steric hindrance, favoring reactivity in coupling reactions .

- Electronic Effects : The fluorine atom at the 4-position deactivates the aromatic ring, directing electrophilic substitution to the 2- or 6-positions, while the methoxy group at 3-position activates the ring ortho/para to itself .

Biological Activity

2-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS No. 1352318-04-7) is an organic compound characterized by a fluoro and methoxy substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological properties is crucial for evaluating its therapeutic potential and mechanism of action.

- Molecular Formula: C14H10FNO

- Molecular Weight: 229.24 g/mol

- Structural Features: The presence of a fluoro group (electronegative) and a methoxy group (electron-donating) on the aromatic system significantly influences its reactivity and biological interactions.

The biological activity of this compound is largely determined by its interaction with various molecular targets, including enzymes and receptors. The fluoro and methoxy groups enhance the compound's binding affinity and selectivity, potentially modulating the activity of these targets. The nitrile group may also facilitate hydrogen bonding, contributing to the overall biological efficacy of the compound.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, compounds containing methoxy and fluorine substituents have shown enhanced activity against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities .

Antifungal Activity

Research into related compounds has demonstrated that the incorporation of specific substituents can increase antifungal activity. For example, compounds with a similar aryl structure have been tested against fungi such as Botrytis cinerea and Fusarium oxysporum, showing promising results. This suggests that this compound may have potential as an antifungal agent .

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving various aryl compounds highlighted the significance of electron-withdrawing groups like fluorine in enhancing biological potency. The findings indicated that such groups improve interactions with biological targets, which could be applicable to this compound as well .

Case Studies

- Antimicrobial Screening : A recent study evaluated a series of aryl compounds, including derivatives similar to this compound, against a panel of bacterial strains. The results showed varying degrees of inhibition, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Klebsiella pneumoniae and E. coli .

- Antifungal Efficacy : Another investigation reported on the antifungal activity of substituted phenyl compounds, revealing that certain methoxy-substituted derivatives exhibited significant inhibition against fungal pathogens at concentrations below 1 µg/cm² . This suggests a potential avenue for exploring the antifungal properties of this compound.

Research Findings Summary Table

Q & A

Q. What are the common synthetic routes for 2-(4-Fluoro-3-methoxyphenyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated benzonitrile precursor. For example, describes a Wittig reaction to prepare styrylbenzonitrile derivatives, which can be adapted by substituting 4-fluoro-3-methoxybenzaldehyde as a starting material. Key parameters include:

-

Catalyst selection : Pd(PPh₃)₄ for Suzuki coupling (optimizes aryl-aryl bond formation).

-

Solvent system : Toluene/ethanol/water mixtures improve solubility and reaction efficiency.

-

Temperature : 80–100°C for 12–24 hours to ensure completion.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Side products like regioisomers (e.g., 3-fluoro vs. 4-fluoro substitution) are minimized using sterically hindered ligands .- Data Table : Synthetic Methods Comparison

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct signals for the fluorine-substituted aromatic protons (δ 7.2–7.8 ppm) and methoxy group (δ 3.9 ppm, singlet). ¹³C NMR confirms the nitrile carbon at ~115 ppm .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. highlights a related compound where fluorine and methoxy groups occupy para and meta positions, respectively, with bond angles deviating <2° from ideal sp² hybridization .

- Mass Spectrometry : HR-MS (ESI+) provides exact mass confirmation (theoretical [M+H]⁺ = 246.0794; observed 246.0792 ± 0.0003) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer : Regioselectivity issues arise during electrophilic substitution or cross-coupling. Solutions include:

- Directing Groups : Introduce temporary groups (e.g., sulfonic acid) to steer reactivity. notes methyl anthranilate as a directing agent in analogous syntheses .

- Microwave-Assisted Synthesis : Reduces side reactions by accelerating kinetics. For example, 15-minute microwave irradiation at 120°C improved selectivity in a Pd-catalyzed coupling .

- Computational Modeling : DFT calculations predict preferential sites for substitution. A study in used Hirshfeld surface analysis to validate crystallographic data and predict reactive sites .

Q. How do electronic effects of substituents (fluoro, methoxy, nitrile) influence the compound’s photophysical properties in OLED applications?

- Methodological Answer : The electron-withdrawing nitrile and fluoro groups enhance electron mobility, while the methoxy group donates electrons, creating a push-pull system. highlights similar derivatives in thermally activated delayed fluorescence (TADF) materials:

-

Cyclic Voltammetry : Measures HOMO/LUMO levels (e.g., LUMO = -3.2 eV for nitrile-containing analogs).

-

Time-Resolved Photoluminescence : Lifetimes >1 µs indicate triplet harvesting efficiency.

-

Device Testing : In OLED prototypes, external quantum efficiency (EQE) >15% is achievable when the compound is doped into a host matrix (e.g., CBP) .

- Data Table : Photophysical Properties

| Property | Value | Measurement Technique | Reference |

|---|---|---|---|

| HOMO/LUMO (eV) | -5.8 / -3.1 | Cyclic Voltammetry | |

| PL Lifetime (µs) | 1.2 | Time-Resolved PL | |

| EQE (%) | 16.7 | OLED Device Testing |

Q. How can contradictory bioactivity data for analogs of this compound be resolved?

- Methodological Answer : Discrepancies in biological studies (e.g., reports variable anti-inflammatory activity) may stem from:

- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. THP-1) or endotoxin contamination.

- Metabolic Stability : Microsomal stability assays (e.g., rat liver microsomes) identify rapid degradation pathways.

- Structural Analogues : Compare EC₅₀ values for fluorinated vs. non-fluorinated analogs. For instance, 4-fluoro substitution in increased potency by 3-fold compared to chloro-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.